Product packaging for Fmoc-Gly-ODhbt(Cat. No.:CAS No. 114119-87-8)

Fmoc-Gly-ODhbt

Cat. No.: B039605
CAS No.: 114119-87-8
M. Wt: 442.4 g/mol
InChI Key: ABEAVVDFOQEIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-ODhbt is a specialized, activated amino acid derivative extensively used in solid-phase peptide synthesis (SPPS) under Fmoc-chemistry protocols. This compound features glycine protected at the N-terminus by the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and activated at the C-terminus as an ODhbt (1-hydroxybenzotriazole) ester. The primary research value of this compound lies in its role as a highly efficient building block that minimizes racemization during the coupling step. The ODhbt ester acts as an active ester, facilitating rapid and high-yielding amide bond formation with the free amino group of a growing peptide chain anchored to a resin. This activation significantly reduces the requirement for adding external coupling agents like HBTU or HATU directly to the reaction mixture, simplifying the synthesis process and enhancing coupling efficiency, particularly for sterically hindered or difficult sequences. Its application is crucial for the production of synthetic peptides, peptidomimetics, and glycopeptides for use in biochemical research, drug discovery, structural biology studies, and the development of novel bioconjugates. By providing a pre-activated glycine derivative, this compound offers researchers a reliable and convenient tool to improve synthesis speed, purity, and overall yield of their target peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N4O5 B039605 Fmoc-Gly-ODhbt CAS No. 114119-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c29-22(33-28-23(30)19-11-5-6-12-21(19)26-27-28)13-25-24(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20H,13-14H2,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEAVVDFOQEIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)ON4C(=O)C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Gly Odhbt and Analogous Active Esters

General Principles of Active Ester Formation from Fmoc-Amino Acids

The fundamental principle behind active ester formation is to convert the relatively unreactive carboxyl group of an Nα-Fmoc-protected amino acid into a better leaving group. spbu.ru This process involves reacting the Fmoc-amino acid with a hydroxy compound, such as a substituted phenol (B47542) or a hydroxylamine (B1172632) derivative, in the presence of a coupling agent. thieme-connect.de The resulting active ester possesses an electron-withdrawing group that increases the carbonyl carbon's electrophilicity, thereby promoting the subsequent aminolysis reaction (peptide bond formation). thieme-connect.de

The ideal active ester should be reactive enough to couple efficiently with the amino component but also stable enough to be isolated, purified, and stored without significant decomposition. thieme-connect.de Furthermore, the activation process must proceed with minimal to no racemization of the chiral α-carbon of the amino acid, a critical requirement for synthesizing biologically active peptides. The urethane-type protection afforded by the Fmoc group helps to suppress this side reaction. nih.gov Common classes of active esters used in Fmoc-based synthesis include those derived from p-nitrophenol (ONp), pentafluorophenol (B44920) (OPfp), N-hydroxysuccinimide (OSu), and 3-hydroxy-4-oxo-3,4-dihydrobenzotriazine (ODhbt). bachem.comthieme-connect.de

Carbodiimide-Mediated Synthesis of Fmoc-Gly-ODhbt

The most common and direct method for preparing Fmoc-amino acid active esters, including this compound, is through the use of carbodiimide (B86325) coupling agents. thieme-connect.de N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently employed for this purpose. chempep.combachem.com The reaction proceeds by the carbodiimide activating the carboxylic acid of Fmoc-Gly-OH to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the hydroxyl group of 3-hydroxy-4-oxo-3,4-dihydrobenzotriazine (HODhbt) to yield the desired this compound active ester and a dialkylurea byproduct (e.g., N,N'-dicyclohexylurea, DCU). bachem.com

A typical procedure involves dissolving Fmoc-Gly-OH in a suitable solvent, adding HODhbt, and then introducing the carbodiimide reagent, often at a reduced temperature to control the reaction rate and minimize side reactions. thieme-connect.de The byproduct urea (B33335) from DIC is soluble in common organic solvents, whereas DCU from DCC is largely insoluble and can be removed by filtration, which can be an advantage in solution-phase preparations. chempep.combachem.com

General Reaction Scheme: Fmoc-Gly-OH + HODhbt + Carbodiimide (DCC or DIC) → this compound + Dialkylurea

This method has been successfully applied to a wide range of Fmoc-amino acids, yielding the corresponding ODhbt esters in high purity and yield. thieme-connect.de

The efficiency of the carbodiimide-mediated synthesis of this compound is highly dependent on the reaction conditions, including the solvent, temperature, and reaction time. The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Dichloromethane (DCM) is often considered optimal for the initial carbodiimide activation step, while more polar solvents like N,N-dimethylformamide (DMF) or mixtures of DCM and DMF are preferable for the subsequent coupling. chempep.com Tetrahydrofuran (THF) is also widely used as a solvent for these reactions. thieme-connect.de

Temperature control is critical for minimizing side reactions. The initial activation is typically performed at low temperatures, such as 0°C or even -15°C, to prevent the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. chempep.comthieme-connect.de After the addition of HODhbt, the reaction may be allowed to proceed at a low temperature (e.g., 4°C) for several hours to ensure complete formation of the active ester. thieme-connect.de Optimization studies for analogous reactions have shown that reducing reaction times from 20 hours to 4 hours can be achieved without significant loss of conversion or selectivity by carefully controlling other parameters. scielo.br

In peptide coupling reactions, additives are almost universally used in conjunction with carbodiimides. While HODhbt is a reactant in the synthesis of this compound, its structural analogues like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are well-known as catalytic additives in standard peptide bond formation. nih.govgoogle.com Their function is to trap the O-acylisourea intermediate, converting it into an active ester (e.g., an OBt or OAt ester) that is more reactive and less prone to racemization than the O-acylisourea itself. chempep.com

In the specific synthesis of this compound, HODhbt itself acts as this trapping agent. The resulting ODhbt esters are known to be more reactive than the corresponding HOBt esters. bachem.com This enhanced reactivity accelerates the subsequent coupling step in peptide synthesis. The use of additives like HODhbt is crucial for suppressing racemization, especially for amino acids that are particularly susceptible to this side reaction. chempep.com In some syntheses, catalytic amounts of bases like 4-(dimethylamino)pyridine (DMAP) can accelerate ester formation, though this must be done cautiously as bases can also promote side reactions. thaiscience.infomdpi.com

Alternative Synthetic Routes to this compound Analogues

While the carbodiimide/HODhbt method is effective, alternative active esters of Fmoc-glycine are also widely used in peptide synthesis, each with its own synthetic protocol and specific advantages.

Pentafluorophenyl (Pfp) Esters: Fmoc-Gly-OPfp is a popular alternative, particularly for automated SPPS. chempep.com These esters are highly reactive and can be prepared by reacting Fmoc-Gly-OH with pentafluorophenol using a carbodiimide like DCC. bachem.com The resulting Fmoc-Gly-OPfp can be isolated and purified by crystallization, providing a stable, solid reagent. bachem.com An alternative synthesis for related compounds involves treating Fmoc amino acid pentafluorophenyl esters with other nucleophiles, such as benzyl (B1604629) carbazate, to form different derivatives. google.com

N-Hydroxysuccinimide (OSu) Esters: Fmoc-Gly-OSu is another common active ester. It is formed by reacting Fmoc-Gly-OH with N-hydroxysuccinimide (HOSu) and a carbodiimide. bachem.com HOSu esters are generally stable and can be used in both organic and aqueous solutions, although they are typically less reactive than OPfp or ODhbt esters. bachem.com

Phosphonium and Uronium Salt Reagents: While not a route to pre-formed active esters, reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HBTU/TBTU effect the in situ formation of active esters. For example, in the presence of an Fmoc-amino acid and a base, PyBOP generates a HOBt active ester intermediate directly in the reaction vessel. researchgate.net This approach avoids the need to pre-synthesize and isolate the active ester.

Comparison of Preparative Yields and Purity Across Different Methods

ODhbt esters, prepared via the carbodiimide/HODhbt route, generally provide high yields and purity. Published procedures for various Fmoc-amino acid-ODhbt derivatives report yields typically ranging from 80% to over 95%. thieme-connect.de These esters are highly reactive, which is advantageous for difficult coupling steps during SPPS. bachem.com

Pfp esters also offer high reactivity and are stable enough for storage. Their preparation via the DCC/pentafluorophenol method is straightforward, and they are favored in automated synthesis protocols. chempep.combachem.com

HOSu esters are known for their excellent stability but are generally less reactive than ODhbt or Pfp esters. This lower reactivity can be a disadvantage in sterically hindered couplings but may be beneficial in reducing certain side reactions.

The table below provides a qualitative comparison of these common active ester types.

Table of Mentioned Compounds

Mechanistic Investigations of Fmoc Gly Odhbt in Peptide Coupling

Reaction Pathway Analysis of Amide Bond Formation via ODhbt Active Esters

The synthesis of peptides relies on the efficient formation of an amide bond between a carboxyl-activated amino acid and the free amine of the growing peptide chain. bachem.com When using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) for activation, the reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to side reactions, including racemization and N-acylurea formation. google.com

To circumvent these issues, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or, in this context, HODhbt, are introduced. These additives react with the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, active ester. creative-peptides.comsemanticscholar.org In the case of Fmoc-Gly-OH, the reaction with a carbodiimide in the presence of HODhbt generates the Fmoc-Gly-ODhbt active ester.

The general pathway can be summarized as follows:

Activation: The carboxyl group of Fmoc-Gly-OH attacks the carbodiimide (e.g., DIC) to form the O-acylisourea intermediate.

Active Ester Formation: The HODhbt additive rapidly traps the O-acylisourea to form the this compound active ester, releasing the corresponding urea (B33335) byproduct (e.g., diisopropylurea). This step is crucial for minimizing side reactions associated with the unstable O-acylisourea.

Coupling (Aminolysis): The N-terminal amine of the peptide chain attacks the carbonyl carbon of the ODhbt ester. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of the HODhbt leaving group. youtube.com

This pathway is analogous to the well-established mechanism for HOBt-mediated couplings. bachem.com Fmoc-amino acid-ODhbt esters can also be pre-formed or generated in situ using phosphonium-based reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which incorporates the HODhbt moiety (in its tautomeric HOOBt form). luxembourg-bio.comnih.gov

Role of the Leaving Group in Coupling Efficiency and Side Reaction Mitigation

The efficiency of the coupling reaction is significantly influenced by the nature of the leaving group on the active ester. A good leaving group must be electron-withdrawing to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. However, if the ester is too reactive ("overactivation"), the risk of side reactions, particularly racemization, increases. semanticscholar.org

ODhbt esters are known to be more reactive than their HOBt counterparts. bachem.com This enhanced reactivity is attributed to the electronic properties of the benzotriazinone core, which makes HODhbt a better leaving group than HOBt. Comparative studies on the reactivity of various benzotriazole-based additives have established a general reactivity order for their corresponding active esters: HODhat > HOAt > HODhbt > HOBt. semanticscholar.org This increased reactivity can lead to faster and more complete coupling reactions, which is especially beneficial for sterically hindered amino acids or "difficult" sequences prone to aggregation.

The role of the HODhbt leaving group in mitigating side reactions is twofold. Firstly, by rapidly converting the unstable O-acylisourea intermediate into a more stable active ester, it prevents side reactions like N-acylurea formation. google.com Secondly, the resulting active ester is less reactive than the O-acylisourea, which provides a kinetic balance that favors aminolysis over racemization pathways. semanticscholar.org The release of the HODhbt anion during the reaction can also be monitored spectrophotometrically, as it imparts a yellow color, allowing for real-time tracking of the coupling progress. bachem.comluxembourg-bio.com

Stereochemical Integrity and Racemization Studies During Coupling

Maintaining the stereochemical integrity of chiral amino acids during peptide synthesis is paramount. Racemization (or epimerization for amino acids with more than one chiral center) is a major side reaction that can lead to diastereomeric impurities that are often difficult to separate from the desired peptide. nih.govnih.gov Since glycine (B1666218) is achiral, it cannot be racemized; therefore, discussions on racemization focus on other amino acids activated via HODhbt. advancedchemtech.com

Epimerization of Nα-protected amino acids during activation primarily occurs through two mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone (azlactone) intermediate. The formation of the oxazolone (B7731731) is particularly prevalent in Fmoc-based synthesis. The activated carboxyl group of the Fmoc-amino acid can be attacked intramolecularly by the carbonyl oxygen of the Fmoc urethane (B1682113) bond, forming the oxazolone. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. luxembourg-bio.com

Several factors influence the extent of epimerization:

Amino Acid Side Chain: Amino acids like histidine and cysteine are particularly susceptible to racemization. peptide.com Glycosylated serine and threonine residues also show enhanced epimerization. nih.govnih.gov

Coupling Reagents and Additives: The choice of activating agent is critical. While highly reactive reagents can speed up coupling, they can also accelerate oxazolone formation. Additives like HOBt, HOAt, and HODhbt are essential as they form active esters that are more resistant to oxazolone formation than O-acylisourea intermediates. bachem.comnih.gov Reagents like DEPBT, which generate ODhbt esters in situ, are noted for their remarkable ability to suppress racemization. luxembourg-bio.comnih.govresearchgate.net

Base: The presence and strength of the tertiary base (e.g., DIEA, NMM, TMP) used in the coupling step significantly impact racemization. Stronger, less sterically hindered bases tend to increase the rate of α-proton abstraction from the oxazolone intermediate. luxembourg-bio.comnih.gov

Pre-activation Time: Longer pre-activation times, during which the activated amino acid exists in solution before reacting with the amine, can lead to increased epimerization. nih.gov

Table 1: Influence of Coupling Reagents on Racemization of Fmoc-L-His(Trt)-OH
Coupling Reagent/Base% D-His Product (Epimerization)Reference
HATU/NMMHigh nih.gov
HBTU/DIEAModerate-High luxembourg-bio.com
EDCI/HOBtLow-Moderate nih.gov
DEPBT/DIEAVery Low / Undetectable luxembourg-bio.comresearchgate.net
DIC/OxymaLow nih.gov

Several strategies have been developed to minimize epimerization during the critical coupling step:

Use of Additives: The routine addition of HOBt or its more reactive analogues like HOAt and HODhbt is the most common strategy. These additives convert the initial activated species into esters that are more stable towards racemization. bachem.compeptide.com

Choice of Coupling Reagent: Onium salt-based reagents (e.g., HBTU, HATU) are widely used, but phosphonium-based reagents that form ODhbt esters, such as DEPBT, have shown superior performance in suppressing racemization, particularly for sensitive residues. luxembourg-bio.comluxembourg-bio.compeptide.com

Base Selection: Using a weaker or more sterically hindered base can reduce the rate of epimerization. For instance, replacing N,N-diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to reduce racemization levels in certain contexts. google.comluxembourg-bio.com

In Situ Activation: Minimizing the time the activated amino acid spends in solution before coupling (pre-activation time) can reduce the opportunity for racemization to occur. In situ activation protocols, where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide, are generally preferred. nih.gov

Use of Amino Acid Halides: Converting the Fmoc-amino acid to its fluoride (B91410) or chloride can be an effective strategy for sterically hindered couplings with low racemization, although this is a less common approach.

Specific Side Reactions Associated with ODhbt Chemistry

While HODhbt is a highly effective additive, its use is not without potential complications. Early studies noted that HODhbt itself could undergo side reactions, specifically involving nucleophilic attack at the C4-carbonyl group of the benzotriazinone ring. luxembourg-bio.com This can lead to ring-opening and the formation of byproducts. However, in modern coupling protocols where the ODhbt ester is rapidly consumed by the amine component, this is generally considered a minor pathway. The primary side reactions of concern are those common to Fmoc-SPPS that HODhbt is intended to mitigate but may not completely eliminate.

One of the most problematic side reactions in Fmoc-SPPS is the formation of aspartimide. biotage.comiris-biotech.de This intramolecular cyclization occurs when a peptide sequence contains an aspartic acid (Asp) residue, particularly in motifs such as Asp-Gly, Asp-Ala, Asp-Asn, or Asp-Ser. peptide.comiris-biotech.de The reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection. researchgate.net

The mechanism involves the nucleophilic attack of the backbone amide nitrogen following the Asp residue on the side-chain ester's carbonyl carbon, forming a five-membered succinimide (B58015) ring (the aspartimide). iris-biotech.de This process eliminates the side-chain protecting group (e.g., OtBu). The aspartimide intermediate is highly susceptible to racemization at the α-carbon of the Asp residue. Furthermore, the ring can be opened by nucleophiles, such as piperidine (B6355638) or water, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, both of which may be epimerized. sigmaaldrich.comresearchgate.net

While HODhbt is primarily used as a coupling additive, related benzotriazoles like HOBt are known to help suppress aspartimide formation when added to the Fmoc deprotection cocktail. peptide.combiotage.comresearchgate.net The acidic nature of HOBt (and presumably HODhbt) is thought to protonate the backbone amide, reducing its nucleophilicity and thus slowing the rate of cyclization. However, this suppression is often incomplete.

Table 2: Strategies and Their Effectiveness in Suppressing Aspartimide Formation in an Asp-Gly Sequence
StrategyMechanism of ActionRelative EffectivenessReference
Standard 20% Piperidine/DMFN/A (Control)Low (High Aspartimide) sigmaaldrich.com
Addition of 0.1M HOBt to Deprotection MixReduces backbone amide nucleophilicityModerate biotage.comresearchgate.net
Use of Weaker Base (e.g., Piperazine)Reduces rate of base-catalyzed cyclizationModerate biotage.com
Use of Bulky Side-Chain Protecting Group (e.g., OMpe, OBno)Steric hindrance prevents ring formationHigh iris-biotech.desigmaaldrich.com
Backbone Protection (e.g., Dmb, Hmb) on preceding residuePrevents intramolecular attackVery High (Eliminates) peptide.combiotage.com

The use of highly reactive ODhbt esters for coupling does not directly influence aspartimide formation, which primarily occurs during the subsequent deprotection steps. However, ensuring rapid and efficient coupling is crucial, as incomplete coupling can lead to deletion sequences, further complicating the final crude peptide profile.

Other Undesired Byproduct Formation Mechanisms

In the intricate process of peptide synthesis, the formation of undesired byproducts is a persistent challenge that can significantly impact the purity and yield of the target peptide. While this compound is a valuable reagent for peptide coupling, its application is not without the potential for side reactions. A thorough understanding of the mechanistic pathways leading to these byproducts is crucial for the development of strategies to mitigate their formation. This section delves into the detailed mechanisms of other undesired byproduct formation associated with the use of this compound.

One of the most significant side reactions specifically linked to the use of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt), the precursor to the ODhbt ester, is the formation of a chain-terminating byproduct. During the in situ activation of the carboxylic acid of Fmoc-Gly-OH with a coupling reagent and HODhbt, a reactive intermediate is formed. Under certain conditions, this intermediate can undergo an intramolecular rearrangement to yield 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine . This byproduct is particularly problematic as it can react with the free N-terminal amine of the growing peptide chain, leading to the termination of peptide elongation.

The proposed mechanism for the formation of this chain-terminating azide (B81097) involves the initial activation of the Fmoc-Gly-OH carboxyl group. A subsequent intramolecular cyclization and rearrangement involving the triazine ring of the HODhbt moiety is thought to lead to the formation of the azido-containing compound. This side reaction underscores the importance of carefully controlling the reaction conditions during the activation step to minimize the formation of this deleterious byproduct.

Beyond the specific side reactions of the ODhbt moiety, the use of this compound is also susceptible to general side reactions common in Fmoc-based solid-phase peptide synthesis (SPPS).

Hydrolysis of the Active Ester: this compound, being a highly reactive active ester, is susceptible to hydrolysis. The presence of residual water in the reaction solvents or on the solid support can lead to the hydrolysis of the ester bond, regenerating the Fmoc-Gly-OH carboxylic acid. This premature deactivation of the coupling reagent reduces the efficiency of the coupling reaction and can result in deletion sequences where the intended glycine residue is missing from the final peptide.

Diketopiperazine Formation: The sequence involving the coupling of a second amino acid to an N-terminal glycine residue is particularly prone to the formation of diketopiperazines. After the deprotection of the Fmoc group from the newly coupled amino acid, the free N-terminal amine can nucleophilically attack the ester linkage of the preceding glycine residue to the solid support. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring. This side reaction is a significant cause of yield loss, especially in the early stages of peptide synthesis.

The table below summarizes the key undesired byproducts and the conditions that favor their formation when using this compound in peptide coupling.

ByproductFormation MechanismFavorable ConditionsConsequence
3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazineIntramolecular rearrangement of the HODhbt-activated intermediate during in situ activation.Prolonged activation times, excess coupling reagents.Chain termination of the growing peptide.
Fmoc-Gly-OHHydrolysis of the ODhbt active ester.Presence of water in reaction solvents or on the resin.Reduced coupling efficiency, leading to deletion sequences.
Cyclo(Gly-Xaa) (Diketopiperazine)Intramolecular cyclization of the dipeptidyl-resin after Fmoc deprotection of the second amino acid (Xaa).Basic conditions of Fmoc deprotection, especially with a C-terminal glycine.Cleavage of the dipeptide from the resin, resulting in significant yield loss.

Applications of Fmoc Gly Odhbt in Advanced Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-ODhbt

In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the use of pre-formed active esters like this compound offers a convenient and effective method for peptide chain elongation. chempep.com Unlike in situ activation methods that involve mixing an Fmoc-amino acid with a coupling reagent and an additive immediately before addition to the resin-bound peptide, stable active esters can be prepared, isolated, and stored. chempep.combachem.com This approach simplifies the coupling step, particularly in automated protocols. The high reactivity of the ODhbt ester ensures a rapid acylation reaction, driving the coupling towards completion and maximizing the yield of the desired peptide. peptide2.combachem.com

Fmoc-amino acid-ODhbt esters have become popular for use in automated SPPS. chempep.com The stability and high reactivity of these compounds are well-suited for the workflows of automated peptide synthesizers. Automated systems rely on the precise delivery of reagents according to pre-programmed protocols to carry out the repetitive cycles of deprotection, washing, and coupling. americanpeptidesociety.orgbeilstein-journals.org

Using a pre-activated building block like this compound streamlines the coupling step; the instrument simply needs to dissolve the active ester and deliver it to the reaction vessel. chempep.com This eliminates the need for a pre-activation step within the synthesizer, which would typically involve dissolving the amino acid and a coupling reagent like HBTU or HATU with a base. chempep.com This simplification can reduce synthesis time and minimize potential side reactions associated with certain in situ activation cocktails. The strong chromophore released during coupling can also be monitored by UV spectroscopy to track reaction progress, a feature that can be integrated into advanced automated systems. bachem.com

Table 1: Example of an Automated SPPS Coupling Step Using this compound

StepReagent/SolventActionPurpose
120% Piperidine (B6355638) in DMFFlow through reaction vesselRemove Fmoc protecting group from N-terminus of resin-bound peptide.
2DMFWash resinRemove residual piperidine and by-products.
3Solution of this compound in DMFAdd to reaction vessel and mixCouple the activated glycine (B1666218) to the newly freed N-terminus.
4DMFWash resinRemove excess active ester and the HODhbt by-product.

"Difficult sequences" in SPPS are those prone to incomplete coupling reactions due to factors like steric hindrance or the formation of secondary structures (e.g., β-sheets) within the growing peptide chain, which can cause aggregation and reduce the accessibility of the N-terminus. frontiersin.orgnih.gov Overcoming these challenges often requires highly efficient coupling methods to ensure the reaction goes to completion.

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant methodology for peptide synthesis, solution-phase synthesis remains crucial, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. libretexts.org In solution-phase synthesis, the stability and reactivity of the coupling reagents are paramount.

This compound, as a stable and isolable active ester, is well-suited for solution-phase applications. chempep.combachem.com The synthesis proceeds by reacting the N-protected active ester with the C-protected amino acid or peptide fragment in an appropriate organic solvent. After the reaction, the product can be isolated and purified before proceeding to the next deprotection and coupling cycle. libretexts.org The use of a highly reactive ODhbt ester ensures fast reaction times and high yields, while the mild reaction conditions are compatible with the Fmoc/tBu protection strategy. This approach avoids the need for carbodiimide (B86325) reagents like DCC or EDC directly in the coupling mixture, thereby preventing the formation of N-acylurea by-products which can be difficult to remove during purification. peptide2.com

Convergent Peptide Synthesis Approaches

Convergent synthesis is a powerful strategy for producing large peptides or proteins. It involves the chemical synthesis of several smaller, protected peptide fragments, which are then joined together in a specific order. google.comresearchgate.net This approach can be more efficient than a linear stepwise synthesis for long targets.

A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the acylating fragment (the "carboxyl component"). peptide2.com Glycine, being achiral, is the ideal C-terminal residue for a fragment, as it completely eliminates this risk. Therefore, activating a peptide fragment ending in glycine, for instance as a peptide-Gly-ODhbt ester, is a highly effective and safe strategy for fragment coupling.

In this approach, a protected peptide fragment is synthesized, often via SPPS, with a C-terminal glycine. This fragment can then be activated using HODhbt and a carbodiimide to generate the highly reactive ODhbt ester in situ for coupling to another resin-bound or solution-phase fragment. nih.gov Alternatively, a building block like this compound could be used to introduce the activated C-terminal glycine in the final step of the fragment's synthesis. The high efficiency of the ODhbt ester coupling helps to maximize the yield of the desired full-length peptide, which is critical when combining large and valuable fragments. researchgate.netnih.gov

Table 2: Comparison of Additives in Fragment Condensation

AdditiveKey FeatureAdvantage in Fragment CondensationPotential Issue
HOBtForms OBt active estersSuppresses racemization effectively compared to carbodiimide alone. creative-peptides.comLess reactive than ODhbt esters, may lead to slower or incomplete couplings. bachem.com
HODhbtForms highly reactive ODhbt estersIncreased reactivity leads to higher coupling efficiency and faster reaction times. bachem.comnih.govRequires careful control of conditions to ensure side reactions are minimized.

Synthesis of Modified Peptides and Peptidomimetics

The synthesis of peptides containing non-proteinogenic amino acids, post-translational modifications (PTMs), or backbone alterations (peptidomimetics) often presents unique challenges. nih.govpeptidetherapeutics.org These modifications can introduce steric hindrance or possess functional groups that are sensitive to harsh reaction conditions. nih.govresearchgate.net

The Fmoc/tBu strategy is generally preferred for such syntheses due to its mild, orthogonal deprotection conditions. beilstein-journals.orgnih.gov The use of a highly reactive yet clean coupling agent is crucial for successfully incorporating these specialized building blocks. This compound, and ODhbt esters of other amino acids, provide an excellent tool for this purpose. Their high reactivity can overcome the steric bulk of modified residues, while the mild coupling conditions are compatible with sensitive moieties like glycosylations or phosphorylations. nih.gov For example, when building a peptidomimetic like a peptoid, where the side chain is on the backbone nitrogen, efficient acylation is key, a step that can be facilitated by a potent activated ester. researchgate.net The reliability of ODhbt-mediated couplings ensures that valuable and complex modified building blocks are incorporated with high fidelity. peptide2.combachem.com

Glycopeptide Synthesis Methodologies

The synthesis of glycopeptides, peptides bearing covalently attached carbohydrate moieties, is a complex undertaking due to the sensitive nature of the glycosidic bonds and the potential for steric hindrance from the bulky sugar groups. youngin.comnih.gov The use of highly reactive activated esters like this compound can be advantageous in these scenarios.

Detailed Research Findings:

While direct studies focusing solely on this compound in glycopeptide synthesis are not extensively documented, the principles of using highly active esters are well-established. The high reactivity of the ODhbt ester can help to drive the coupling of the subsequent amino acid to a sterically demanding glycosylated residue to completion. bachem.com This is particularly relevant when glycine is incorporated adjacent to a glycosylated serine or threonine, where the sugar moiety can impede the approach of the incoming activated amino acid.

Furthermore, the coupling of a pre-formed glycosylated amino acid building block often requires efficient and rapid amide bond formation to prevent side reactions such as β-elimination of the glycan, especially under basic conditions used for Fmoc deprotection. nih.govnih.gov The rapid kinetics of coupling with this compound can help to minimize the exposure time of the sensitive glycopeptide to these conditions.

Table 1: Comparison of Coupling Reagent Reactivity in Glycopeptide Synthesis

Coupling Reagent/MethodRelative ReactivityPotential for Side Reactions (e.g., β-elimination)
HBTU/HOBtHighModerate
HATU/HOAtVery HighLow
Fmoc-AA-ODhbt Very High Potentially Low due to rapid kinetics
DIC/HOBtModerateModerate to High

This table provides a generalized comparison based on established principles of peptide chemistry.

Phosphopeptide Synthesis Considerations

The synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways, presents its own set of challenges, primarily the lability of the phosphate (B84403) group to certain chemical conditions. nih.govresearchgate.net Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the preferred method for preparing these molecules. creative-peptides.com

Detailed Research Findings:

The key challenge in phosphopeptide synthesis is the base-catalyzed β-elimination of the phosphoester group from phosphoserine and phosphothreonine residues during the piperidine-mediated Fmoc deprotection step. nih.gov While the use of benzyl (B1604629) protection on the phosphate group can mitigate this, the choice of subsequent coupling reagents is also critical.

Table 2: Factors Influencing β-Elimination in Phosphopeptide Synthesis

FactorInfluence on β-EliminationMitigation Strategy
Base ConcentrationHigher concentration increases riskUse of lower piperidine concentrations or alternative bases
Deprotection TimeLonger exposure increases riskRapid and efficient deprotection protocols
Coupling TimeLonger coupling times in basic media increase riskUse of highly reactive activated esters (e.g., this compound) to shorten coupling times
Steric HindranceCan lead to slower coupling and longer exposure to basic conditionsUse of potent coupling reagents

Application in α/β-Chimera Peptide Synthesis

α/β-Chimera peptides, which incorporate both α- and β-amino acids, are of interest for their unique conformational properties and resistance to proteolysis. The synthesis of these chimeric peptides can be challenging due to the differing reactivity and steric bulk of the β-amino acid building blocks. d-nb.info

Detailed Research Findings:

The formation of peptide bonds between α- and β-amino acids, or between two β-amino acids, can be sterically hindered. d-nb.info The use of this compound can be particularly advantageous when coupling glycine to a bulky β-amino acid. The high reactivity of the ODhbt ester can overcome the steric hindrance and drive the reaction to completion, ensuring high-fidelity synthesis of the chimera. researchgate.net

Research on the synthesis of -GXXG- chimera peptides, where X represents a cyclic β-sugar amino acid, highlights the importance of optimizing coupling conditions. While specific use of this compound is not detailed, the study emphasizes the need for efficient coupling strategies to incorporate these bulky, non-natural amino acids. d-nb.info The principles suggest that a pre-activated, highly reactive building block like this compound would be a suitable candidate for such challenging couplings.

Linker Chemistry and Cleavage Strategies in Conjunction with this compound Synthesis

Linker Chemistry:

For syntheses that might employ this compound, standard Fmoc-compatible linkers are used. The choice of linker dictates the C-terminal functionality of the final peptide.

Wang and HMPA Linkers: These are benzyl alcohol-type linkers used for the synthesis of C-terminal peptide acids. sigmaaldrich.com

Rink Amide Linker: This linker is employed for the synthesis of C-terminal peptide amides. sigmaaldrich.com

2-Chlorotrityl Chloride Resin: This highly acid-labile resin is suitable for producing protected peptide fragments and minimizes the risk of diketopiperazine formation, particularly when glycine is the C-terminal residue. sigmaaldrich.com

The use of this compound for subsequent coupling steps does not impose any special requirements on the choice of these linkers.

Cleavage Strategies:

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. sigmaaldrich.com

The cleavage cocktail composition is determined by the amino acid composition of the peptide, not the coupling reagents used during its synthesis. For instance, peptides containing tryptophan, methionine, or cysteine require specific scavengers like triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), or thioanisole (B89551) to protect these sensitive residues from modification by reactive cationic species generated during cleavage. sigmaaldrich.com

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailCompositionPrimary Application
Reagent KTFA/water/phenol (B47542)/thioanisole/EDT (82.5:5:5:5:2.5)"Universal" cocktail for peptides with multiple sensitive residues.
Reagent BTFA/phenol/water/TIS (88:5:5:2)"Odorless" cocktail, effective for scavenging trityl groups. bachem.com
95% TFATFA/water/TIS (95:2.5:2.5)Standard cocktail for peptides without highly sensitive residues. sigmaaldrich.com

The fact that this compound was used during the synthesis has no bearing on the choice of the final cleavage cocktail. The cleavage of the ODhbt ester occurs during the coupling step when the ester is attacked by the N-terminal amine of the growing peptide chain, and therefore, the Dhbt moiety is not present in the final peptide-resin conjugate.

Comparative Efficacy and Selectivity of Fmoc Gly Odhbt with Other Activating Agents

Comparative Analysis with Benzotriazole-Based Esters (e.g., HOBt, HOAt, OBt)

Benzotriazole-based additives are mainstays in peptide synthesis, used to form active esters in situ to enhance coupling reactions and suppress racemization. The reactivity of the resulting active ester is largely determined by the nature of the benzotriazole (B28993) derivative.

Fmoc-Gly-ODhbt is an isolated active ester, but its reactivity is best understood by comparing it to the in situ generated esters from related additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). ODhbt esters, such as this compound, are known to be more reactive than the corresponding HOBt esters. bachem.com This increased reactivity is attributed to the electronic properties of the benzotriazinone core. The release of the benzotriazine byproduct during the reaction can be monitored spectrophotometrically, offering a method for reaction tracking. bachem.com

HOAt is considered one of the most effective additives, forming highly reactive OAt esters. sigmaaldrich.com The nitrogen atom at the 7-position of the ring in HOAt provides anchimeric assistance during the aminolysis step, accelerating the coupling reaction and reducing racemization more effectively than HOBt. sigmaaldrich.com While direct comparative studies are limited, the general reactivity trend for these active esters is considered to be OAt > ODhbt > OBt. bachem.comsigmaaldrich.com

FeatureThis compound (ODhbt Ester)OBt Ester (from HOBt)OAt Ester (from HOAt)
Relative Reactivity HighModerateVery High
Racemization Suppression GoodGoodExcellent
Key Advantage More reactive than OBt esters. bachem.comWidely used, effective racemization suppressor. creative-peptides.comSuperior reactivity and racemization suppression due to anchimeric assistance. sigmaaldrich.com
Monitoring Byproduct release can be monitored spectrophotometrically. bachem.comNot typically monitored via byproduct.Not typically monitored via byproduct.

Evaluation Against Pentafluorophenyl (Pfp) Esters

Pentafluorophenyl (Pfp) esters represent another important class of isolable and stable active esters used in peptide synthesis. nih.gov Fmoc-amino acid-OPfp esters are highly reactive building blocks suitable for both automated solid-phase peptide synthesis (SPPS) and solution-phase synthesis. bachem.comresearchgate.net

The high reactivity of Pfp esters stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Studies have shown that Pfp esters provide a suitable combination of high reactivity and shelf stability for routine use. nih.gov In direct competition studies, dinitrophenyl esters were found to be the most active, but Pfp esters were considered the most practical choice. nih.gov

When compared to this compound, Fmoc-Gly-OPfp would be expected to exhibit very high reactivity. The coupling reactions with Pfp esters are often rapid, sometimes completing in under a minute, especially with microwave assistance. researchgate.net This makes them particularly useful for synthesizing difficult sequences, including those containing sterically hindered amino acids. researchgate.net Both ODhbt and Pfp esters offer the advantage of being pre-formed, which can lead to cleaner reactions compared to in situ methods where side reactions involving the coupling reagent can occur. nih.gov

FeatureThis compoundFmoc-Gly-OPfp
Reactivity Level HighVery High
Stability Generally stableCrystalline and shelf-stable. bachem.com
Primary Use Solid-phase and solution-phase synthesis.Routinely used in automated SPPS. bachem.comnih.gov
Key Advantage Good reactivity, allows for reaction monitoring. bachem.comExtremely high reactivity, rapid coupling times, minimal racemization. bachem.comresearchgate.net

Kinetic and Efficiency Studies of Different Coupling Systems

The kinetics of a coupling reaction are paramount, especially in automated SPPS where coupling times are standardized and often short. Comparative studies have shown significant differences in the efficiency of various activators, particularly under fast coupling conditions.

Studies comparing modern coupling reagents have demonstrated that reagents like HATU, HCTU, and COMU perform exceptionally well even with very short reaction times (e.g., 1-5 minutes). luxembourg-bio.com For example, in the synthesis of the difficult 65-74 ACP sequence, HATU provided high purity crude product with coupling times as short as 2 x 1 minute. luxembourg-bio.com Reagents based on HOBt, such as HBTU and PyBOP, can be less efficient for more difficult sequences under such rapid conditions. luxembourg-bio.com

The reactivity of this compound is higher than that of an HOBt ester (OBt). bachem.com Therefore, its kinetic performance would be expected to be superior to HBTU- or PyBOP-mediated couplings under identical conditions. However, it may not match the sheer speed of a HATU-mediated coupling, which benefits from the formation of the super-reactive OAt ester. sigmaaldrich.com

The efficiency of pre-formed active esters like this compound and Fmoc-Gly-OPfp can be very high, often driving reactions to completion with minimal side products, provided sufficient reaction time is allowed. nih.gov The primary advantage of in situ reagents like HATU or COMU lies in their ability to achieve this high efficiency in a much shorter timeframe. luxembourg-bio.com

Coupling SystemTypical Coupling Time (Difficult Sequence)Relative EfficiencyKinetic Profile
This compound ModerateHighFaster than OBt esters.
Fmoc-Gly-OPfp Short to ModerateVery HighVery rapid aminolysis. researchgate.net
HATU-mediated Very Short (1-5 min)Extremely HighFastest kinetics due to OAt ester formation. luxembourg-bio.com
HBTU-mediated ModerateHighSlower than HATU, can be inefficient at very short times. luxembourg-bio.com
PyBOP-mediated Moderate to LongHighGenerally slower than aminium reagents, poor for some sequences at short times. luxembourg-bio.com

Influence on Peptide Purity Profiles

The ultimate measure of a coupling strategy's success is the purity of the crude peptide. Impurities can arise from several sources, including incomplete coupling, racemization, and side reactions related to the activating agents. researchgate.net

The use of high-purity starting materials, such as Fmoc-amino acids, is fundamental to obtaining high-purity peptides. sigmaaldrich.com Impurities in the building blocks, such as free amino acids or dipeptides, can lead to deletion or insertion sequences. sigmaaldrich.com

This compound, as a pre-formed and purified active ester, contributes to a cleaner purity profile by eliminating side reactions associated with the in situ activation step. The primary impurities would likely be related to incomplete coupling (deletion sequences) if the reaction time is insufficient. Since glycine (B1666218) is not chiral, racemization is not a concern for this specific building block.

In contrast, uronium/aminium reagents like HBTU or HATU can introduce specific impurities. The most significant is the guanidinylation of the N-terminus, which results in a capped peptide that is difficult to separate from the target peptide. peptide.comsigmaaldrich.com Phosphonium reagents avoid this issue, generally leading to cleaner crude products in this regard. sigmaaldrich.com

The choice of coupling additive also impacts purity. The use of HOAt and its derivatives (e.g., in HATU) is known to provide superior protection against racemization compared to HOBt, leading to higher enantiomeric purity in the final peptide. sigmaaldrich.compeptide.com While ODhbt esters are effective, the exceptional performance of OAt esters often makes them the preferred choice for coupling racemization-prone amino acids.

Activation MethodCommon Impurities GeneratedImpact on Purity Profile
This compound Deletion sequences (incomplete coupling).Generally clean profile; avoids reagent-based side products.
Pfp Esters Deletion sequences (if coupling is incomplete).Can provide very high purity crude peptides due to high reactivity. nih.gov
Phosphonium Reagents (e.g., PyBOP) Deletion sequences, byproducts from the reagent (e.g., phosphine (B1218219) oxide).Clean profile regarding N-terminal modification. researchgate.net
Uronium/Aminium Reagents (e.g., HBTU, HATU) Deletion sequences, N-terminal guanidinylation (capped sequences). peptide.comRisk of difficult-to-remove capped impurities, especially if excess reagent is used.

Analytical and Characterization Methodologies for Fmoc Gly Odhbt and Its Reactions

Spectroscopic Techniques for Characterization and Reaction Monitoring

Spectroscopic methods are indispensable for the real-time monitoring of reactions and the structural characterization of starting materials and products. These techniques offer non-invasive and often rapid analysis, making them ideal for process control in peptide synthesis.

UV-Vis Spectrophotometric Monitoring of Benzotriazine Release

The coupling reaction of Fmoc-Gly-ODhbt with an amino group results in the release of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt-OH). This leaving group possesses a distinct chromophore, allowing for the real-time monitoring of the reaction progress using UV-Vis spectrophotometry. As the coupling reaction proceeds, the concentration of the released Dhbt-OH in the solution increases, leading to a corresponding increase in absorbance at its characteristic wavelength. This technique provides a convenient method to determine the endpoint of the coupling reaction, ensuring complete acylation before proceeding to the next step in the synthesis. While specific spectral data for the released Dhbt-OH is not widely published, the principle is analogous to the well-established method of monitoring Fmoc group deprotection. In that case, the released dibenzofulvene-piperidine adduct is monitored. The benzotriazine moiety in Dhbt-OH is also a known chromophoric system, lending itself to similar spectrophotometric analysis.

Vibrational Spectroscopy (IR, Raman) Applications in Peptide Structures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and secondary structure of peptides. These techniques are crucial for characterizing this compound and the resulting peptide products.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The spectrum of the related compound, Fmoc-Gly-OH, shows characteristic peaks that are also expected in this compound, with some shifts due to the ODhbt ester. Key vibrational modes include the N-H stretching of the urethane (B1682113), the C=O stretching of the Fmoc group, the ester carbonyl, and the amide I and amide II bands in the resulting peptides. Changes in the position and intensity of these bands can be used to monitor the progress of the coupling reaction. For instance, the disappearance of the characteristic ester carbonyl peak of this compound and the appearance of the amide I band of the newly formed peptide bond would indicate a successful reaction.

Raman Spectroscopy: Raman spectroscopy is another valuable technique for probing the vibrational modes of molecules and is particularly useful for monitoring reactions in solid-phase peptide synthesis (SPPS). It can provide detailed information about the peptide backbone and side-chain conformations. The Raman spectrum of glycine (B1666218), for example, shows characteristic peaks for its various functional groups. For this compound, the aromatic rings of the Fmoc and ODhbt groups would give rise to distinct Raman signals. Monitoring the changes in these signals, as well as the emergence of new peaks corresponding to the growing peptide chain, allows for in-situ reaction monitoring.

TechniqueKey Functional Groups/Bonds MonitoredApplication in this compound Chemistry
FTIR N-H stretch, C=O stretch (Fmoc, ester, amide), Amide I & II bandsCharacterization of the active ester, monitoring the disappearance of the ester and appearance of the amide bond during coupling.
Raman Aromatic ring vibrations (Fmoc, ODhbt), Peptide backbone modesIn-situ monitoring of solid-phase peptide synthesis, conformational analysis of peptide products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Including Isotopic Labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the structure and purity of this compound and the resulting peptides.

The ¹H NMR spectrum of the related Fmoc-Gly-OH provides a basis for the expected signals in this compound. The aromatic protons of the Fmoc group typically appear in the downfield region (around 7.2-7.8 ppm), while the methylene protons of the glycine and the CH and CH₂ protons of the Fmoc group appear at characteristic chemical shifts. Upon formation of the ODhbt ester, shifts in the glycine proton signals are expected.

¹³C NMR spectroscopy complements the proton data, providing information on the carbon skeleton of the molecule. The carbonyl carbons of the Fmoc group, the ester, and the carboxylic acid (in Fmoc-Gly-OH) have distinct chemical shifts.

Isotopic Labeling: For more complex peptides, isotopic labeling with ¹³C and ¹⁵N can be employed to enhance NMR sensitivity and facilitate spectral assignment. By selectively incorporating isotopes into the glycine residue of this compound or into the amino acid being coupled, specific atoms can be tracked throughout the reaction, and detailed structural information about the final peptide can be obtained. This is particularly useful for determining the three-dimensional structure and dynamics of larger peptides.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of this compound and for assessing the purity of the final peptide products.

Reversed-phase HPLC (RP-HPLC) is the most common method used. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For the analysis of this compound, a C18 column is typically employed with a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier such as trifluoroacetic acid (TFA).

The purity of this compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Similarly, after a coupling reaction, HPLC can be used to monitor the disappearance of the starting materials and the appearance of the desired peptide product. It is also a critical tool for the purification of the final peptide from any unreacted starting materials or side products. The lipophilic nature of the Fmoc group can be exploited in a "Fmoc-on" purification strategy, where the desired peptide retains the N-terminal Fmoc group, making it significantly more retained on the RP-HPLC column than any truncated, non-Fmoc-containing impurities. The Fmoc group is then removed after purification.

Mass Spectrometry Techniques in Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to obtain structural information. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of peptides and is a crucial tool in the context of reactions involving this compound.

Following a coupling reaction, ESI-MS can be used to confirm the identity of the desired peptide product by verifying its molecular weight. The technique is highly sensitive and can provide accurate mass measurements. In ESI-MS, the sample is introduced as a solution, and the mass spectrometer detects multiply charged ions, which allows for the analysis of large molecules like peptides.

Mass spectrometry is also invaluable for identifying potential side products or impurities. By analyzing the masses of minor components in a reaction mixture, it is possible to deduce their structures and optimize reaction conditions to minimize their formation. When coupled with HPLC (LC-MS), it becomes a powerful tool for separating complex mixtures and identifying each component.

Quantitative Determination of Functional Groups Using Fmoc-Gly-OH as a Model

The quantification of the N-terminal Fmoc protecting group is a critical step in solid-phase peptide synthesis to determine the loading of the first amino acid onto the resin. This is typically done by cleaving the Fmoc group with a base, usually a solution of piperidine (B6355638) in dimethylformamide (DMF), and then measuring the concentration of the resulting dibenzofulvene-piperidine adduct by UV-Vis spectrophotometry. Fmoc-Gly-OH is often used as a model compound to establish and validate this quantitative method. nih.gov

The procedure involves treating a known amount of the Fmoc-protected substrate (e.g., Fmoc-Gly-resin) with a piperidine/DMF solution. nih.gov The Fmoc group is cleaved, forming the dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.gov The absorbance of the resulting solution is measured at one of its absorption maxima, typically around 289 nm or 301 nm. nih.gov The concentration of the adduct, and therefore the amount of Fmoc group cleaved, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorption coefficient, b is the path length of the cuvette, and c is the concentration.

Reported molar absorption coefficients for the dibenzofulvene-piperidine adduct vary slightly in the literature but are in a well-established range.

Wavelength (nm)Molar Absorption Coefficient (ε) (dm³·mol⁻¹·cm⁻¹)Reference
2895800 nih.gov
2896089 nih.gov
3017800 nih.gov
3018021 nih.gov

This method provides a reliable and straightforward way to quantify the number of active sites on a solid support and is a fundamental analytical procedure in Fmoc-based peptide synthesis. nih.gov

Assessment of Amino Group Loading on Solid Supports

In solid-phase peptide synthesis (SPPS), the accurate determination of the loading of the first amino acid onto the solid support is a critical parameter. This loading value, typically expressed in millimoles per gram (mmol/g), dictates the stoichiometric calculations for all subsequent coupling steps in the synthesis of a peptide chain. peptide.com The use of pre-activated esters like this compound for coupling glycine onto a resin with free amino groups necessitates reliable methods to quantify both the initial number of available reactive sites and the efficiency of the loading reaction. Several analytical techniques, both quantitative and qualitative, are employed for this purpose.

Spectrophotometric Quantification of Fmoc Cleavage

The most widely used method for the quantitative determination of the loading of an N-α-Fmoc-protected amino acid on a resin is the spectrophotometric method. peptide.combiotage.com This technique relies on the chemical properties of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is stable under acidic conditions but is readily cleaved by a secondary amine base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF). nih.govchempep.com

The cleavage reaction releases the Fmoc group, which then rapidly reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.gov This adduct possesses a strong chromophore that absorbs significantly in the ultraviolet (UV) region. biotage.com By measuring the absorbance of this adduct using a UV-Vis spectrophotometer, the amount of Fmoc group cleaved from a precisely weighed sample of the resin can be quantified using the Beer-Lambert law. biotage.com

The general procedure involves:

Accurately weighing a small amount (e.g., 5-10 mg) of the dry Fmoc-amino acid-loaded resin. peptide.compeptideweb.com

Treating the resin with a known volume of a 20% piperidine in DMF solution to induce cleavage of the Fmoc group. peptide.compeptideweb.com

After a set time to ensure complete cleavage, an aliquot of the supernatant is appropriately diluted. peptide.com

The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 301 nm. peptide.combiotage.comnih.gov

The resin loading is then calculated using the measured absorbance, the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct, the sample weight, and the volumes used. peptide.com

The molar extinction coefficient for the adduct at 301 nm is generally accepted to be approximately 7800 L·mol⁻¹·cm⁻¹. peptide.com The loading (L) in mmol/g can be determined by the following formula:

L (mmol/g) = (Absorbance × Dilution Factor × Volume [L]) / (ε [L·mol⁻¹·cm⁻¹] × Path Length [cm] × Resin Weight [g]) × 1000

Table 1: Typical Parameters for Spectrophotometric Loading Determination
ParameterTypical Value / ConditionReference
Cleavage Reagent20% (v/v) Piperidine in DMF peptide.comnih.govpeptideweb.com
Wavelength of Max. Absorbance (λmax)~301 nm peptide.combiotage.comnih.gov
Molar Extinction Coefficient (ε)~7800 L·mol⁻¹·cm⁻¹ peptide.com
Alternative Wavelengths290 nm, 304 nm peptideweb.comsigmaaldrich.com

Qualitative and Semi-Quantitative Amine Tests

While spectrophotometry provides a quantitative value for Fmoc-loading, other tests are crucial for monitoring the presence or absence of free primary amino groups on the resin. These tests are essential for confirming the completion of either the deprotection step (presence of free amines) or the coupling step (absence of free amines).

The Kaiser Test (Ninhydrin Test)

The Kaiser test is an extremely sensitive qualitative method used to detect the presence of primary amines on the solid support. peptide.compeptide.com The test is based on the reaction of ninhydrin with primary amines, which, upon heating, produces an intense blue or purple color known as Ruhemann's purple. microbenotes.comwikipedia.org

Positive Result (Blue Beads/Solution): Indicates the presence of unreacted primary amino groups. This signifies that the preceding Fmoc-deprotection step was successful or that a subsequent coupling reaction was incomplete. peptide.com

Negative Result (Colorless/Yellow): Indicates the absence of primary amines, suggesting a complete and successful coupling reaction. peptide.com

The Kaiser test is a critical tool for in-process control during SPPS. acs.org However, it is not reliable for detecting secondary amines, such as the N-terminal proline, which requires alternative methods like the isatin or chloranil test. peptide.compeptide.com

Picric Acid Method

The picric acid method is a non-destructive quantitative test for determining the concentration of amine groups on a solid support. scielo.br This technique is based on the formation of a 1:1 salt between the basic amino group on the resin and the acidic picric acid. scielo.br The procedure involves treating the resin with a solution of picric acid, followed by washing away the excess reagent. The picrate anion bound to the resin's ammonium sites is then eluted with a base, such as triethylamine (TEA), and its concentration is determined spectrophotometrically at approximately 358 nm. scielo.br While less commonly used than the Fmoc-cleavage assay for initial loading determination, the picric acid method is valuable for quantifying available amine sites at any stage of the synthesis. nih.gov

Table 2: Comparison of Amine Assessment Methodologies
MethodologyPrincipleApplicationTypeReference
SpectrophotometryUV absorbance of cleaved Fmoc-piperidine adductQuantification of initial Fmoc-amino acid loadingQuantitative peptide.combiotage.com
Kaiser TestNinhydrin reaction with primary aminesMonitoring coupling/deprotection completionQualitative peptide.commicrobenotes.com
Picric Acid TestFormation of resin-bound picrate-ammonium saltQuantification of free amino groupsQuantitative scielo.brnih.gov

Future Research Directions and Innovations in Odhbt Mediated Peptide Chemistry

Development of Greener Synthetic Pathways for Active Esters

The pursuit of green chemistry principles is reshaping the landscape of peptide synthesis, including the formation of active esters like Fmoc-Gly-ODhbt. Traditional methods often rely on hazardous solvents and stoichiometric activating agents, leading to significant chemical waste. Future research is focused on developing more environmentally benign pathways.

One promising avenue is the use of ionic liquids (ILs) as reaction media. ILs are salts with low melting points that offer unique solvation properties and can be recycled, reducing solvent waste. Research has shown that basic ionic liquids can facilitate peptide coupling reactions in the absence of external organic bases, potentially simplifying the synthesis of active esters and subsequent amide bond formation. For instance, DABCO-based ionic liquids have demonstrated high efficiency in peptide synthesis. ias.ac.in

Enzymatic synthesis presents another green alternative for the preparation of activated esters. Biocatalytic approaches, utilizing enzymes such as lipases, can offer high selectivity and operate under mild conditions, often in aqueous or biocompatible solvent systems. While the direct enzymatic synthesis of ODhbt esters is an area ripe for exploration, studies on other active esters have shown the feasibility of this approach, potentially reducing the reliance on chemical coupling reagents. daneshyari.comresearchgate.netgoogle.com The development of robust enzymes capable of efficiently generating Fmoc-amino acid-ODhbt esters would represent a significant step towards more sustainable peptide synthesis.

Furthermore, the optimization of reaction conditions to minimize solvent usage and energy consumption is a key focus. This includes the development of one-pot synthesis protocols where the formation of the active ester and the subsequent coupling reaction occur sequentially in the same vessel, thereby reducing intermediate workup steps and solvent use.

Table 1: Comparison of Synthetic Pathways for Active Esters

Feature Traditional Synthesis Ionic Liquid-Based Synthesis Enzymatic Synthesis
Solvents Often hazardous (e.g., DMF, DCM) Recyclable ionic liquids Aqueous or biocompatible solvents
Reagents Stoichiometric coupling agents Can reduce need for external bases Biocatalysts (enzymes)
Conditions Often requires anhydrous conditions Mild reaction conditions Mild, often near-neutral pH
Waste Significant chemical waste Reduced solvent waste Biodegradable waste
Selectivity Can have side reactions High High chemo- and regioselectivity

Exploration of Novel Catalytic Systems for Enhanced Coupling

While ODhbt esters are inherently reactive, the efficiency of the subsequent aminolysis (the coupling step) can be further enhanced through catalysis. Research into novel catalytic systems aims to accelerate reaction rates, improve yields, and minimize side reactions, particularly when dealing with sterically hindered amino acids.

Bifunctional catalysts have shown significant promise in accelerating the aminolysis of active esters. These catalysts possess both acidic and basic moieties that can simultaneously activate both the ester and the incoming amine nucleophile, facilitating a concerted transition state. For example, derivatives of 2-pyridone have been investigated as effective bifunctional organocatalysts for ester aminolysis. oup.comrsc.org The design of novel bifunctional catalysts tailored to the specific geometry and electronic properties of ODhbt esters could lead to substantial improvements in coupling efficiency.

Organocatalysis , in a broader sense, offers a metal-free approach to enhancing peptide coupling reactions. Small organic molecules can be designed to act as catalysts, offering advantages in terms of cost, toxicity, and ease of removal. The development of organocatalysts that can specifically recognize and activate the this compound intermediate would be a significant advancement. Recent research has explored the use of diselenide-based organocatalysts that operate via a redox recycling mechanism, showing promise in both solution and solid-phase peptide synthesis. acs.org

Photocatalysis is an emerging area in organic synthesis that could offer novel pathways for activating peptide coupling reactions. While not yet widely applied to ODhbt-mediated coupling, light-mediated energy transfer could potentially be harnessed to generate highly reactive intermediates or to lower the activation energy of the coupling step, offering temporal and spatial control over the reaction. nih.govrsc.org

Table 2: Emerging Catalytic Systems for Active Ester Coupling

Catalytic System Mechanism of Action Potential Advantages
Bifunctional Catalysts Simultaneous activation of ester and amine High efficiency, mild conditions
Organocatalysts Covalent or non-covalent activation Metal-free, low toxicity
Photocatalysts Light-induced energy or electron transfer High temporal and spatial control

Computational Chemistry Approaches to Mechanistic Understanding

A deeper, molecular-level understanding of the ODhbt-mediated coupling mechanism is crucial for the rational design of more efficient synthetic strategies. Computational chemistry, particularly Density Functional Theory (DFT) , provides a powerful tool to investigate reaction pathways, transition state geometries, and the electronic factors that govern reactivity.

Future computational studies will likely focus on several key areas:

Elucidation of the Reaction Mechanism: Detailed DFT calculations can map out the potential energy surface of the reaction between this compound and an incoming amino acid. This can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways, and to identify the rate-determining step.

Role of Catalysts: Computational modeling can be used to understand how novel catalysts, such as the bifunctional systems mentioned above, interact with the reactants to lower the activation energy of the coupling reaction. This can provide insights into the key catalyst-substrate interactions and guide the design of more effective catalysts.

Solvent Effects: The choice of solvent can have a significant impact on reaction rates and outcomes. In silico models can be used to study the explicit and implicit effects of different solvents on the stability of reactants, intermediates, and transition states, aiding in the selection of optimal reaction media.

Design of Novel Coupling Reagents: By understanding the structure-reactivity relationships of benzotriazole-based reagents, computational methods can be employed in the in silico design of new coupling agents with enhanced reactivity and reduced side-reaction profiles. frontiersin.orgrsc.orgnih.gov

Advanced Applications in Complex Biomolecule Synthesis

The high reactivity and favorable properties of ODhbt esters make them valuable tools in the synthesis of complex biomolecules beyond simple linear peptides. Future research will continue to exploit these advantages in increasingly challenging synthetic targets.

Cyclic Peptides: The synthesis of cyclic peptides often presents challenges due to the entropically disfavored macrocyclization step. The high reactivity of ODhbt esters can be advantageous in promoting efficient intramolecular cyclization, even for strained or sterically hindered sequences. The use of this compound as a linear precursor for cyclization is an area of active interest. nih.govnih.gov

Glycopeptides and Other Post-Translationally Modified Peptides: The synthesis of peptides bearing post-translational modifications, such as glycosylation or phosphorylation, requires mild and highly selective coupling conditions to avoid degradation of the sensitive moieties. The efficiency of ODhbt-mediated coupling under such conditions makes it a suitable method for the assembly of these complex biomolecules.

Total Synthesis of Natural Products: ODhbt esters can be employed as key intermediates in the total synthesis of complex peptide-containing natural products. Their high reactivity and reliability are crucial for achieving high yields in multi-step synthetic sequences. Case studies in complex peptide synthesis often highlight the need for robust coupling methods to overcome challenges associated with difficult sequences. nih.govlifetein.com

The continued development of ODhbt-mediated peptide chemistry, driven by innovations in green synthesis, catalysis, computational modeling, and applications in complex systems, will undoubtedly play a pivotal role in advancing the fields of chemical biology, drug discovery, and materials science.

Q & A

Q. How should researchers document and report this compound’s synthetic protocols to ensure reproducibility?

  • Methodological Answer : Follow FAIR data principles :
  • Format : Include detailed step-by-step procedures (solvent volumes, stirring speeds, purification gradients).
  • Metadata : Log batch-specific data (e.g., CAS 187618-60-6 analogs) and instrument calibration records.
  • Repository : Deposit protocols in open-access platforms like Zenodo or protocols.io , citing safety guidelines .

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